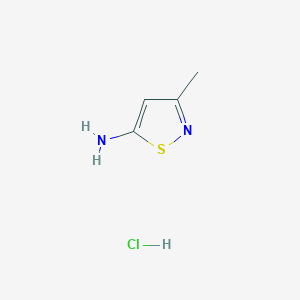

5-Amino-3-methylisothiazole hydrochloride

説明

Significance within Heterocyclic Chemistry

Within the realm of heterocyclic chemistry, 5-Amino-3-methylisothiazole hydrochloride is valued as a versatile synthon. sigmaaldrich.com The isothiazole (B42339) ring is a "privileged" structure in medicinal chemistry, and this particular compound provides a convenient entry point for the construction of a wide array of isothiazole-containing derivatives. The amino group at the 5-position can be readily acylated, alkylated, or diazotized, allowing for the introduction of diverse functional groups and the extension of the molecular framework. google.com

For instance, the compound is a key precursor for the synthesis of 5-amino-4-chloro-3-methylisothiazole through chlorination with reagents like sulfuryl chloride. google.com This chlorinated derivative, in turn, can be further modified. The reactivity of the amino group allows for its conversion into various amides and Schiff bases, leading to the generation of extensive chemical libraries for screening purposes. google.comnih.gov The ability to selectively functionalize the isothiazole ring at different positions makes this compound an indispensable tool for heterocyclic chemists aiming to create novel molecular architectures.

Interdisciplinary Relevance in Chemical and Biological Sciences

The importance of this compound extends beyond pure synthesis into interdisciplinary areas, most notably medicinal chemistry and materials science. The isothiazole nucleus is present in a number of biologically active compounds, and derivatives of 5-Amino-3-methylisothiazole have been investigated for a range of pharmacological activities. google.comnih.gov

Research has shown that this compound serves as a precursor for the development of various enzyme inhibitors. sigmaaldrich.comchemicalbook.com For example, it has been used in the synthesis of potential inhibitors for Matrix Metalloproteinase-12 (MMP-12) and Aurora kinases, both of which are significant targets in cancer therapy. sigmaaldrich.comchemicalbook.com Furthermore, it is a building block for N-heterocyclic indolyl glyoxylamides, which have been explored for their anticancer properties. sigmaaldrich.com The structural motif is also found in compounds with antibacterial activity; for instance, it can be converted into derivatives like 5-p-aminobenzenesulphonamido-3-methyl isothiazole, which has shown activity against E. coli. google.com The isothiazole scaffold is also being explored for its potential in creating compounds with antiproliferative and antioxidant properties. nih.govnih.govbohrium.com

| Derivative Class | Target/Application | Reference |

|---|---|---|

| MMP12 Inhibitors | Enzyme inhibition (potential anti-inflammatory/anticancer) | sigmaaldrich.comchemicalbook.com |

| Aurora Kinase Inhibitors | Anticancer research | sigmaaldrich.comchemicalbook.com |

| N-Heterocyclic Indolyl Glyoxylamides | Anticancer research | sigmaaldrich.com |

| 5-p-aminobenzenesulphonamido-3-methyl isothiazole | Antibacterial research (E. coli) | google.com |

| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives | Antiproliferative research | nih.gov |

Overview of Research Trajectories

The research trajectory for this compound has evolved from foundational synthetic chemistry to targeted application-driven research. Early patent literature from the mid-20th century describes fundamental processes for its synthesis, such as the ring-closure of β-iminothiobutyramide using oxidizing agents like chloramine (B81541) T or potassium persulfate. google.com These initial studies established the methods for producing the core isothiazole structure.

Subsequent research focused on exploring the reactivity of this compound and its utility as a chemical intermediate. A significant research path has been the development of halogenated derivatives, such as 5-amino-4-chloro-3-methylisothiazole, which serve as even more versatile building blocks for further functionalization. google.com

Contemporary research is heavily focused on leveraging this compound as a scaffold in drug discovery. nih.govnih.gov The current trend involves synthesizing libraries of derivatives by modifying the amino group or other positions on the isothiazole ring and then screening these libraries for various biological activities, including anticancer, antibacterial, and enzyme-inhibitory effects. nih.govresearchgate.net Future research is likely to continue in this direction, with an emphasis on creating compounds with high target specificity and favorable pharmacokinetic profiles, as well as exploring its potential in materials science and as a component in advanced chemical products. nih.govnanochemazone.com

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

3-methyl-1,2-thiazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTGHKVPFXNDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966976 | |

| Record name | 3-Methyl-1,2-thiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52547-00-9 | |

| Record name | 5-Isothiazolamine, 3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52547-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2-thiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylisothiazol-5-ylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylisothiazol-5-amine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2NFR7BJQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reaction Pathways of 5 Amino 3 Methylisothiazole Hydrochloride

Established Synthetic Routes and Mechanistic Elucidation

The primary and most established route to the 5-Amino-3-methylisothiazole core structure involves the intramolecular cyclization of a β-iminothioamide precursor. This transformation is a key step that forms the heterocyclic isothiazole (B42339) ring.

Cyclization of β-Iminothioamides via Oxidative Approaches

The synthesis of 5-amino-3-methylisothiazole is classically achieved through the oxidative ring closure of β-iminothiobutyramide. google.com This precursor exists in tautomeric forms, and the reaction proceeds by treating it with a suitable oxidizing agent. google.com This method is foundational in the preparation of 5-aminoisothiazole compounds. google.com The general difficulty with some of these oxidative processes, particularly those using hydrogen peroxide, is the potential hazard, as concentrating solutions of this reagent can be dangerous. google.com

A variety of oxidizing agents have been successfully employed to effect the cyclization of β-iminothiobutyramide. google.com These include hydrogen peroxide, chloramine (B81541), and potassium persulfate, each with specific reaction conditions. google.comgoogle.com

Hydrogen Peroxide: In one documented method, powdered β-iminothiobutyramide is added slowly to an ice-cooled solution of hydrogen peroxide in hydrochloric acid. google.com The temperature is carefully maintained below 40°C during the addition. google.com Following the reaction, the solution is made alkaline, and the product is extracted with ether. Saturation of the dried ether extracts with dry hydrogen chloride gas precipitates the desired 5-Amino-3-methylisothiazole hydrochloride. google.com

Chloramine: The synthesis can also be performed using chloramine, which can be prepared in situ. In one procedure, β-iminothio-n-butyramide is added to a freshly prepared chloramine solution and agitated for several hours. google.com A similar approach uses the stable chloramine-T trihydrate in an aqueous sodium hydroxide (B78521) solution. google.com After extraction with ether, the hydrochloride salt is precipitated by treatment with dry hydrogen chloride, yielding the crude product. google.com

Potassium Persulfate: The use of potassium persulfate in an alkaline medium is another effective method. google.comgoogle.com Powdered β-iminothiobutyramide is added in portions to an ice-cooled, stirred suspension of potassium persulfate in aqueous sodium hydroxide. google.com The temperature is kept between 12 and 18°C. After several hours of stirring, the product is isolated by continuous ether extraction from the reaction mixture, followed by precipitation as the hydrochloride salt. google.com

Table 1: Comparison of Oxidative Cyclization Methods for 5-Amino-3-methylisothiazole Synthesis

| Oxidizing Agent | Precursor | Key Reaction Conditions | Product Form | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide | β-iminothiobutyramide | Ice-cooled 2N HCl, Temp < 40°C | Hydrochloride Salt | google.com |

| Chloramine | β-iminothio-n-butyramide | Prepared in situ, shaken for 2 hours | Hydrochloride Salt | google.com |

| Chloramine-T | β-iminothiobutyramide | Aqueous NaOH, shaken for 4 hours | Hydrochloride Salt | google.com |

| Potassium Persulfate | β-iminothiobutyramide | Aqueous NaOH, 12-18°C, stirred for 6+ hours | Hydrochloride Salt | google.com |

Alternative Synthetic Pathways for 5-Amino-3-methylisothiazole

While oxidative cyclization of β-iminothioamides is the most direct route, other general synthetic methods for the isothiazole ring system exist and represent potential alternative pathways. These methods often start from different precursors and involve different types of chemical transformations. For instance, some syntheses build the isothiazole ring through cycloaddition reactions. medwinpublishers.com The 1,3-dipolar cycloaddition of a nitrile sulfide (B99878) with an alkyne is a known method for forming the isothiazole core. medwinpublishers.com Another alternative approach involves the transformation of other heterocyclic systems; for example, 3,5-disubstituted isothiazoles can be prepared from corresponding isoxazoles by reacting them with phosphorus pentasulfide. medwinpublishers.com

Modern Synthetic Strategies and Process Optimization

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental footprint of chemical processes. These modern strategies include the use of microwave irradiation and the development of one-pot reactions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govnih.gov The technique utilizes microwave energy to heat reactions directly and efficiently. While specific literature detailing a microwave-assisted synthesis for this compound is not prominent, this methodology has been successfully applied to the synthesis of various structurally related N-heterocyclic compounds, such as 1,2,4-triazoles and imidazo[1,2-a]pyrimidin-5(8H)-ones. researchgate.netnih.gov The application of microwave irradiation to the oxidative cyclization of β-iminothiobutyramide could potentially offer a more rapid and efficient alternative to conventional heating methods, representing a promising area for process optimization. nih.govnih.gov

One-Pot Reaction Efficiencies and Conditions

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of resource and time efficiency, as well as waste reduction. A modern, metal-free, one-pot strategy for synthesizing 3,5-disubstituted isothiazoles has been developed that is relevant to this class of compounds. thieme-connect.comorganic-chemistry.org This approach utilizes the reaction of β-ketothioamides with ammonium (B1175870) acetate (B1210297) (NH₄OAc). thieme-connect.comorganic-chemistry.org The process involves a sequential imine formation, followed by cyclization and aerial oxidation to form the final isothiazole product. organic-chemistry.org This carbon-economic [4+1] annulation cascade, which forms the necessary C-N and S-N bonds in a single operation, exemplifies the type of efficient and user-friendly protocol sought in modern synthetic chemistry. thieme-connect.comorganic-chemistry.org

Derivatization and Functionalization Strategies Employing this compound as a Precursor

This compound is a versatile heterocyclic building block, valued for its reactive amino group and the isothiazole core, which can be further modified. Its utility as a precursor is demonstrated in a variety of derivatization and functionalization reactions, including halogenation, acylation, and construction of more complex fused heterocyclic systems. These transformations allow for the systematic modification of its chemical properties, paving the way for its use in diverse chemical syntheses.

Synthesis of Halogenated Derivatives, e.g., 5-Amino-4-chloro-3-methylisothiazole

The isothiazole ring of 5-amino-3-methylisothiazole can be directly halogenated, typically at the C4 position, which is activated by the electron-donating amino group at C5. A common and efficient method for the chlorination of this compound involves the use of sulfuryl chloride (SO₂Cl₂). researchgate.net This electrophilic aromatic substitution reaction proceeds readily, yielding 5-amino-4-chloro-3-methylisothiazole, a key intermediate for further chemical elaboration.

The reaction is typically carried out by suspending this compound in a suitable solvent, such as dichloromethane (B109758) or acetonitrile. researchgate.net Sulfuryl chloride is then added, often dropwise, while maintaining a controlled temperature to manage the exothermic nature of the reaction. researchgate.net Upon completion, the reaction mixture is worked up, which usually involves basification to neutralize excess acid and isolate the free base of the chlorinated product. researchgate.net A patent describes a process achieving a high yield of 93% for this transformation. researchgate.net

Table 1: Synthesis of 5-Amino-4-chloro-3-methylisothiazole

| Parameter | Details | Reference |

| Starting Material | This compound | researchgate.net |

| Reagent | Sulfuryl chloride (SO₂Cl₂) | researchgate.net |

| Solvent | Dichloromethane | researchgate.net |

| Temperature | 10-15°C | researchgate.net |

| Reaction Time | 1 hour addition, followed by stirring | researchgate.net |

| Work-up | Basification with aqueous potassium carbonate | researchgate.net |

| Product | 5-Amino-4-chloro-3-methylisothiazole | researchgate.net |

| Yield | 93% | researchgate.net |

Acylation Reactions for Amide Formation

The exocyclic amino group at the C5 position of 5-amino-3-methylisothiazole is a key site for functionalization, readily undergoing acylation reactions to form the corresponding amides. This transformation is a standard method for modifying the compound's electronic and steric properties. The reaction typically involves treating the isothiazole with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

A classic example is the benzoylation of the amino group. google.com In a typical procedure, 5-amino-3-methylisothiazole would be reacted with benzoyl chloride. A base, such as pyridine (B92270), is commonly added to act as a scavenger for the hydrochloric acid generated during the reaction. The resulting product is a 5-benzamido-3-methylisothiazole derivative. This acylation can serve to protect the amino group or to introduce a new functional moiety into the molecule. A patent from 1959 characterized the crude hydrochloride salt by converting it to its benzoyl derivative. google.com

Table 2: Representative Acylation of a 5-Aminoisothiazole Derivative

| Parameter | Details | Reference |

| Starting Material | Ethyl 5-amino-3-methylisothiazole-4-carboxylate | |

| Acylating Agent | Benzoyl chloride | |

| Base | Pyridine | |

| Solvent | Anhydrous Toluene | |

| Temperature | 0-5°C (addition), then reflux | |

| Product | Ethyl 5-(benzoylamino)-3-methylisothiazole-4-carboxylate | |

| Yield | 53-65% |

Preparation of Diverse Heterocyclic Systems from 5-Amino-3-methylisothiazole

The bifunctional nature of 5-amino-3-methylisothiazole, possessing both a nucleophilic amino group and a reactive heterocyclic ring, makes it an excellent precursor for the construction of more complex, fused heterocyclic systems. Through cyclocondensation reactions with appropriate electrophilic partners, the isothiazole ring can be annulated to form bicyclic and polycyclic structures.

The synthesis of isothiazoles bearing a second amino group, creating diaminoisothiazole structures, is a strategy to further functionalize the heterocyclic core. While direct amination of 5-amino-3-methylisothiazole is not a commonly cited pathway, the synthesis of 3,5-diaminoisothiazole derivatives has been achieved through other routes, such as the oxidative cyclization of 3-amino-3-(dialkylamino)propenethioamide intermediates. nih.gov This method highlights a synthetic approach to the diaminoisothiazole scaffold, which is of interest for its potential biological activities. nih.gov The resulting diamino derivatives present multiple sites for further chemical modification.

A significant application of 5-amino-3-methylisothiazole derivatives is their use in the synthesis of fused heterocyclic systems, such as isothiazolo[5,4-d]pyrimidines. These bicyclic structures are formed by building a pyrimidine (B1678525) ring onto the isothiazole core. This is typically achieved through a cyclocondensation reaction where the 5-amino group of the isothiazole acts as a binucleophile, reacting with a 1,3-dielectrophilic species.

For instance, research has reported the synthesis of 5-amino-3-methylisothiazolo[5,4-d]pyrimidines. nih.gov These compounds can be prepared from a 5-amino-3-methylisothiazole precursor, which undergoes reaction with reagents that provide the necessary carbon and nitrogen atoms to form the fused pyrimidine ring. Such fused systems are of significant interest in medicinal chemistry due to their structural resemblance to purines, suggesting potential for biological activity. nih.gov

Table 3: Synthesis of a Fused Isothiazolo[5,4-d]pyrimidine System

| Feature | Description | Reference |

| Precursor Class | 5-Aminoisothiazole derivatives | nih.gov |

| Reaction Type | Cyclocondensation | nih.gov |

| Fused System Formed | Isothiazolo[5,4-d]pyrimidine | nih.gov |

| Significance | Creates purine (B94841) isosteres with potential cytotoxic activity | nih.gov |

Advanced Spectroscopic and Computational Characterization of 5 Amino 3 Methylisothiazole Hydrochloride and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 5-Amino-3-methylisothiazole hydrochloride is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The hydrochloride form influences the vibrational modes of the amino group due to the presence of the ammonium (B1175870) ion (-NH3+).

Key expected vibrational bands in the FTIR spectrum include:

N-H Stretching: The -NH3+ group is expected to exhibit broad and strong absorption bands in the region of 3200-2800 cm⁻¹. These bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: The methyl group (CH3) and the aromatic C-H bond of the isothiazole (B42339) ring will show stretching vibrations typically in the 3100-2900 cm⁻¹ range.

C=N and C=C Stretching: The isothiazole ring contains C=N and C=C bonds, which will produce characteristic stretching vibrations in the 1650-1500 cm⁻¹ region. These are often coupled and sensitive to substitution.

N-H Bending: The bending vibrations of the -NH3+ group (scissoring and rocking) are expected to appear in the 1600-1500 cm⁻¹ and 1100-1000 cm⁻¹ regions, respectively.

CH3 Bending: The symmetric and asymmetric bending vibrations of the methyl group are anticipated around 1380 cm⁻¹ and 1460 cm⁻¹, respectively.

Ring Vibrations: The isothiazole ring will have a series of in-plane and out-of-plane bending and stretching vibrations that contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

A theoretical study on the related molecule 2-amino-4-methylthiazole (B167648) using DFT calculations at the B3LYP/6-311++G(3df,3d) level of theory provides a basis for these assignments. mdpi.com For instance, in 2-amino-4-methylthiazole, the NH2 scissoring mode is observed around 1630 cm⁻¹, and ring stretching modes are found between 1500 and 1300 cm⁻¹. mdpi.com Similar patterns, with shifts due to the different substitution and protonation state, are expected for this compound.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretching (-NH3+) | 3200 - 2800 |

| C-H Stretching (aromatic) | ~3100 |

| C-H Stretching (methyl) | 3000 - 2900 |

| C=N / C=C Ring Stretching | 1650 - 1500 |

| N-H Bending (-NH3+) | 1600 - 1500 |

| CH3 Bending | 1460, 1380 |

| Ring Vibrations | < 1500 |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-S and S-N bonds, as well as the symmetric vibrations of the isothiazole ring.

Expected prominent Raman bands include:

Ring Breathing Modes: The symmetric expansion and contraction of the isothiazole ring should produce a strong and characteristic Raman signal.

C-S and S-N Stretching: The vibrations of the sulfur-containing bonds in the ring are expected to be strong in the Raman spectrum, typically appearing in the 800-600 cm⁻¹ region.

Symmetric CH3 Bending: The symmetric deformation of the methyl group should also be Raman active.

Correlated ab initio force fields and vibrational analysis of isothiazole have shown that the ring stretching modes are complex and involve contributions from multiple bonds. acs.org This complexity underscores the need for computational analysis for accurate band assignment.

Potential Energy Distribution (PED) Analysis for Band Assignment

To unambiguously assign the observed vibrational bands in the FTIR and Raman spectra, Potential Energy Distribution (PED) analysis is employed. This computational method quantifies the contribution of each internal coordinate (bond stretching, angle bending, etc.) to a particular normal mode of vibration.

The process involves:

Geometry Optimization: The molecular structure of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).

Frequency Calculation: The vibrational frequencies and corresponding normal modes are calculated for the optimized geometry.

PED Calculation: The PED is then calculated to determine the percentage contribution of each internal coordinate to the total potential energy of each vibrational mode.

For example, a PED analysis could reveal that a band at ~1620 cm⁻¹ is not a pure C=N stretch but has significant contributions from C=C stretching and N-H bending, indicating a coupled vibrational mode. This level of detail is crucial for a complete understanding of the molecule's dynamics. Computational studies on similar heterocyclic systems have successfully used PED analysis to assign complex vibrational spectra. iu.edu.sa

Anharmonic Vibrational Frequency Calculations and Experimental Correlation

Standard computational methods typically calculate harmonic frequencies, which assume that the potential energy surface of the molecule is a perfect parabola. However, real molecular vibrations are anharmonic, meaning the potential energy surface is not perfectly parabolic. This anharmonicity leads to deviations between calculated harmonic frequencies and experimentally observed fundamental frequencies.

To obtain more accurate theoretical spectra, anharmonic frequency calculations are performed. A common approach is the Vibrational Second-Order Perturbation Theory (VPT2). nist.govnih.gov These calculations provide corrections to the harmonic frequencies, accounting for the effects of anharmonicity.

The use of anharmonic calculations often leads to a much better agreement with experimental data, sometimes reducing the error from over 50 cm⁻¹ to less than 10 cm⁻¹. semanticscholar.org However, the accuracy of these calculations is also dependent on the level of theory and the basis set used. researchgate.net For many molecules, anharmonic frequencies calculated with hybrid DFT functionals like B3LYP provide excellent correlation with experimental spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation

NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms in a molecule. ¹H NMR, in particular, provides information about the chemical environment of hydrogen atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by the electronegativity of neighboring atoms and the aromaticity of the ring.

The expected signals in the ¹H NMR spectrum are:

-NH3+ Protons: Due to the electron-withdrawing nature of the positively charged nitrogen and the acidic environment, the protons of the ammonium group are expected to appear as a broad singlet at a downfield chemical shift, potentially in the range of 8.0-10.0 ppm.

Aromatic Proton (C4-H): The single proton attached to the isothiazole ring is in an electron-deficient environment and is expected to resonate as a singlet in the aromatic region, likely between 6.0 and 7.0 ppm.

Methyl Protons (CH3): The protons of the methyl group are in a more shielded environment and are expected to appear as a sharp singlet at an upfield chemical shift, typically in the range of 2.0-2.5 ppm.

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict ¹H NMR chemical shifts. These calculations, often performed using DFT, can provide theoretical support for the experimental assignments. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -NH3+ | 8.0 - 10.0 | Broad Singlet |

| C4-H | 6.0 - 7.0 | Singlet |

| -CH3 | 2.0 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum reveals distinct signals for each unique carbon atom in the structure. The chemical shifts (δ) are influenced by the electronic environment, including the electronegativity of adjacent atoms (nitrogen, sulfur) and the mesomeric effects of the amino and methyl substituents.

The isothiazole ring carbons (C3, C4, and C5) exhibit characteristic shifts. The C3 and C5 carbons, being directly bonded to heteroatoms, typically resonate further downfield compared to the C4 carbon. The presence of the electron-donating amino group at the C5 position is expected to cause an upfield shift for C5 and C3, while the methyl group at C3 will have a distinct signal in the aliphatic region.

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from isothiazole and its substituted derivatives. nih.govnih.govspectrabase.com The protonation of the amino group to form the hydrochloride salt would also influence the electronic distribution and thus the chemical shifts, generally causing a downfield shift for adjacent carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for 5-Amino-3-methylisothiazole

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | 155 - 165 | Attached to sulfur and nitrogen within the heterocyclic ring, and bonded to the methyl group. |

| C4 | 100 - 110 | Shielded carbon atom between the two substituted carbons of the isothiazole ring. |

| C5 | 160 - 170 | Attached to the electron-donating amino group and the ring nitrogen, resulting in a downfield shift. |

| -CH₃ | 10 - 20 | Typical range for a methyl group attached to an sp²-hybridized carbon. |

| Note: Values are estimates based on general principles and data for related structures. Actual values may vary depending on the solvent and experimental conditions. |

Two-Dimensional (2D) NMR Techniques for Unambiguous Proton and Carbon Assignment

To overcome the limitations of one-dimensional NMR and achieve unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. For this compound, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly valuable. nih.gov

HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively link the proton signal of the methyl group to its corresponding carbon signal and the C4-H proton to the C4 carbon.

HMBC: This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity of the molecular skeleton. For instance, HMBC would show correlations from the methyl protons to the C3 and C4 carbons. It would also show correlations from the C4-H proton to the C3 and C5 carbons, confirming the substitution pattern on the isothiazole ring. Correlations from the amino protons to C5 and C4 could also be observed, solidifying the assignment.

The combined use of these 2D NMR methods provides a complete and reliable assignment of the ¹H and ¹³C NMR spectra, which is essential for confirming the structure of the molecule and its derivatives. nih.gov

Electronic Spectroscopy for Excited State Characterization

Electronic spectroscopy, particularly UV-Vis spectroscopy, is used to investigate the electronic transitions within a molecule, providing information about its excited states and conjugation. uzh.ch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to electronic transitions within the isothiazole ring and those involving the substituents. Aromatic and heteroaromatic systems typically exhibit intense absorptions due to π→π* transitions. researchgate.netresearchgate.net The presence of heteroatoms (N and S) with lone pairs of electrons also allows for less intense n→π* transitions. researchgate.net

The amino group (-NH₂) acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in absorption intensity. The methyl group has a smaller electronic effect. The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol. researchgate.net

Table 2: Expected UV-Vis Absorption Bands and Electronic Transitions

| Transition Type | Expected λₘₐₓ (nm) | Description |

| π→π | 230 - 280 | An intense absorption band resulting from the excitation of an electron from a π bonding orbital to a π antibonding orbital within the conjugated isothiazole ring. researchgate.net |

| n→π | 300 - 350 | A less intense absorption band due to the excitation of a non-bonding electron (from N or S) to a π antibonding orbital. This transition is often sensitive to solvent polarity. researchgate.net |

Analysis of Valence Electron Excitation

The absorption of UV-Vis radiation promotes valence electrons from lower energy molecular orbitals (often the Highest Occupied Molecular Orbital, HOMO) to higher energy unoccupied orbitals (often the Lowest Unoccupied Molecular Orbital, LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key parameter that can be related to the wavelength of the longest-wavelength absorption band. scielo.org.zaresearchgate.net

The main π→π* transition observed in the UV-Vis spectrum generally corresponds to the HOMO→LUMO excitation. scielo.org.za Other observed bands may be due to transitions from lower-lying occupied orbitals to the LUMO or from the HOMO to higher-lying unoccupied orbitals (e.g., HOMO→LUMO+1). scielo.org.za Analysis of these transitions, often aided by computational methods, provides a detailed picture of the molecule's electronic structure and its behavior upon absorbing light.

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations have become an indispensable tool for complementing experimental data, allowing for the prediction of molecular properties and reactivity. nih.govresearchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govasianpubs.org A common approach involves using a functional, such as B3LYP, combined with a basis set (e.g., 6-31G(d,p) or larger) to perform calculations. scielo.org.zanih.govmdpi.comscispace.com

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This provides theoretical bond lengths and angles that can be compared with experimental data if available (e.g., from X-ray crystallography). nih.govasianpubs.org

Calculate Electronic Properties: Predict key electronic parameters. The energies of the HOMO and LUMO are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.netscispace.com These calculated orbital energies can be used to interpret the electronic transitions observed in the UV-Vis spectrum. scielo.org.za

Table 3: Representative DFT-Calculated Molecular Properties for Isothiazole Derivatives

| Property | Description |

| HOMO Energy | The energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. For amino-substituted heterocycles, the HOMO is often localized on the ring and the amino group. researchgate.net |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. The LUMO is typically distributed over the heterocyclic ring system. researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. A smaller gap generally correlates with higher chemical reactivity and a longer wavelength absorption maximum in the UV-Vis spectrum. researchgate.netscispace.com |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. mdpi.com |

| Note: These are general properties calculated for related heterocyclic systems. Specific values for this compound would require a dedicated computational study. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and intramolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bond orbitals (σ and π).

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions reveal the extent of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions is a measure of their strength and provides insight into the molecule's stability arising from hyperconjugation and charge transfer.

For isothiazole derivatives, NBO analysis can elucidate the nature of the bonds within the heterocyclic ring and the influence of substituents on the electronic structure. For instance, in a study of isoxazole (B147169) and isothiazole derivatives, NBO analysis was employed to understand their geometric and electronic properties. researchgate.net Although specific E(2) values for this compound are not available, a hypothetical NBO analysis would likely reveal significant interactions involving the lone pairs on the nitrogen and sulfur atoms of the isothiazole ring and the amino group. These interactions would play a crucial role in the stabilization of the molecule.

Hypothetical NBO Analysis Data for a Related Aminothiazole Derivative:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | σ(C5-S) | 5.2 | Lone Pair -> Antibonding |

| LP (S) | σ(N1-C5) | 3.8 | Lone Pair -> Antibonding |

| σ (C4-H) | σ(C3-C4) | 2.1 | Hyperconjugation |

| LP (N_amino) | π(C4-C5) | 15.7 | Resonance |

Note: This table is illustrative and based on general principles of NBO analysis for similar heterocyclic systems. The values are not from experimental or direct computational results for this compound.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's electrophilic and nucleophilic behavior.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In a computational study on cisplatin (B142131) in combination with isothiazole derivatives, FMO analysis was used to understand the synergistic effects. The study revealed that the formation of a conjugate between cisplatin and the isothiazole derivative led to a relocation of the frontier molecular orbitals. nih.gov Specifically, the LUMO was localized on the isothiazole heterocycle, suggesting it becomes the preferred site for interaction with DNA. nih.gov This highlights how FMO analysis can pinpoint reactive sites within a molecule.

For this compound, the amino group, being electron-donating, would be expected to raise the energy of the HOMO, increasing its nucleophilicity. The isothiazole ring itself possesses distinct electronic features that would be reflected in the distribution of the HOMO and LUMO across the molecule.

Calculated FMO Properties for a Model Isothiazole Derivative:

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: This data is hypothetical and intended to illustrate the type of information obtained from FMO calculations. It does not represent actual calculated values for this compound.

Computational Modeling of Tautomeric Forms and Conformational Landscapes

Tautomerism, the interconversion of structural isomers, is a critical consideration for heterocyclic compounds like 5-Amino-3-methylisothiazole. The amino group on the isothiazole ring can potentially exist in equilibrium with its imino tautomer. The relative stability of these tautomers can significantly impact the compound's chemical and biological properties.

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the potential energy surface of a molecule, including its various tautomeric forms and conformational isomers. By calculating the relative energies of different tautomers, it is possible to predict the predominant form under specific conditions (e.g., in the gas phase or in different solvents).

For instance, a DFT study on the tautomers of 3-amino-1-nitroso-4-nitrotriazol-5-one-2-oxide was conducted to determine their structures and properties. nih.gov Similar studies on other amino-substituted heterocycles have shown that the position of the tautomeric equilibrium can be highly sensitive to the electronic nature of substituents and the surrounding solvent environment. zsmu.edu.ua

A computational analysis of 5-Amino-3-methylisothiazole would involve optimizing the geometries of the amino and imino tautomers and calculating their relative energies. The inclusion of a solvent model would be crucial to account for the stabilizing effects of the medium on the different tautomeric forms.

Hypothetical Relative Energies of Tautomers for 5-Amino-3-methylisothiazole:

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| Amino | 0.0 | 0.0 |

| Imino | +8.5 | +5.2 |

Note: This table presents hypothetical data to illustrate the expected outcome of a tautomer analysis. The amino form is generally more stable for such systems.

Chemical Reactivity and Transformation Mechanisms of 5 Amino 3 Methylisothiazole Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions on the Isothiazole (B42339) Ring

The isothiazole ring's reactivity towards electrophilic substitution is generally low due to its electron-deficient nature. However, the presence of the powerful electron-donating amino group at the C5 position activates the ring, directing electrophilic attack to the C4 position. Despite this activation, reactions such as nitration have been reported to be unsuccessful under various conditions. gre.ac.uk

Conversely, the electron-deficient character of the isothiazole ring makes it susceptible to nucleophilic substitution, particularly at positions activated by leaving groups. While specific examples of nucleophilic substitution on the unsubstituted ring of 5-amino-3-methylisothiazole are not extensively documented, related isothiazole systems demonstrate this reactivity. For instance, halogenated isothiazoles can undergo nucleophilic substitution with amines or alkoxides. evitachem.com

Transformations Involving the Amino Functionality

The amino group at the C5 position is a primary site for a wide array of chemical transformations, behaving like a typical aromatic amine.

Acylation: The amino group readily reacts with acylating agents. For example, treatment with 2-haloacyl halides yields 5-(2-haloacylamido)-3-methylisothiazoles. jst.go.jp Similarly, reaction with p-nitrobenzoyl chloride produces 5-(p-nitrobenzamido)-3-methylisothiazole, which can be subsequently reduced to the corresponding p-aminobenzamido derivative. jst.go.jpgoogle.com In a more complex synthesis, the amino group can be acylated with oxalyl chloride derivatives as part of the construction of larger molecules. acs.orggoogle.com

Diazotization: The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate. For instance, diazotization of 5-amino-3-methylisothiazole followed by reaction with sodium nitrite (B80452) has been used to prepare 3-methyl-5-nitroisothiazole. researchgate.net These diazonium intermediates are crucial in synthesizing other derivatives, although they can be unstable. gre.ac.uk

Urea Formation: The amino group can react with isocyanates or reagents like triphosgene (B27547) to form isothiazoleureas. google.comdokumen.pub These reactions are fundamental in the synthesis of various biologically active compounds.

A summary of representative transformations involving the amino group is presented below:

| Reagent(s) | Reaction Type | Product | Reference(s) |

| 2-Haloacyl halides | Acylation | 5-(2-Haloacylamido)-3-methylisothiazole | jst.go.jp |

| p-Nitrobenzoyl chloride | Acylation | 5-(p-Nitrobenzamido)-3-methylisothiazole | jst.go.jp |

| Oxalyl chloride derivatives | Acylation | Indolyl glyoxylamides | acs.org |

| Sodium nitrite (after diazotization) | Diazotization/Substitution | 3-Methyl-5-nitroisothiazole | researchgate.net |

| Triphosgene, then another amine | Urea Formation | N,N'-disubstituted ureas | google.com |

Ring-Opening and Rearrangement Pathways

The isothiazole ring, while aromatic, can undergo cleavage or rearrangement under specific conditions.

Ring-Opening: Chromic acid oxidation has been shown to cause the cleavage of the isothiazole ring in fused systems derived from 5-amino-3-methylisothiazole, leading to substituted pyridines. gre.ac.uk This indicates that under harsh oxidative conditions, the heterocyclic ring can be degraded.

Ring-Transformation: More complex rearrangements have been observed. In one study, the reaction of 5-amino-3-methylisothiazole with an imidoyl chloride did not yield the expected simple condensation product. Instead, a ring transformation occurred, involving the cleavage of the N-S bond of the isothiazole ring and the formation of a new N-S bond to produce a thiadiazole derivative. clockss.org This transformation is proposed to proceed through a 10-S-3 sulfurane intermediate. clockss.org

Regioselectivity and Stereoselectivity in Chemical Reactions

Regioselectivity: The reactions of 5-amino-3-methylisothiazole are highly regioselective.

Electrophilic Substitution: As mentioned, the C4 position is the preferred site for electrophilic attack due to activation by the C5-amino group. gre.ac.uk

Amino Group vs. Ring: The amino group is generally more nucleophilic than the ring itself, making it the primary site of reaction with electrophiles like acyl chlorides and isocyanates. jst.go.jpacs.orgdokumen.pub

Cyclocondensation Reactions: In reactions designed to build a new ring fused to the isothiazole, such as the Skraup reaction, the new ring forms using the C4 position and the nitrogen of the amino group. For example, reaction with methyl vinyl ketone under Skraup conditions regioselectively yields 3,4-dimethylisothiazolo[5,4-b]pyridine. gre.ac.uk

Stereoselectivity: As 5-amino-3-methylisothiazole itself is an achiral molecule, stereoselectivity is only relevant in reactions that introduce new chiral centers. There is limited specific research on stereoselective reactions starting directly from this compound in the provided literature. However, in multistep syntheses where it is used as a building block, the stereochemistry of subsequent reactions would be critical, but this is not an inherent property of the starting material's reactivity.

Mechanistic Investigations of Novel Derivatization Reactions

Oxidation of the isothiazole nucleus can occur at the sulfur atom or lead to more complex transformations.

S-Oxide Formation: Oxidation with reagents like sodium periodate (B1199274) (NaIO4) can lead to the formation of isothiazole S-oxides. researchgate.net

Oxidative Ring Cleavage/Rearrangement: Harsher oxidizing agents can lead to different outcomes. Potassium permanganate (B83412) oxidation of isothiazolo[5,4-b]pyridines (derived from 5-amino-3-methylisothiazole) results in isothiazolo[5,4-b]pyrid-3(2H)-one 1,1-dioxides, rather than the expected carboxylic acids from oxidation of the methyl groups. gre.ac.uk As noted earlier, chromic acid can cleave the isothiazole ring entirely. gre.ac.uk

The amino group of 5-amino-3-methylisothiazole readily participates in condensation reactions with carbonyl compounds. These reactions are pivotal for building larger, fused heterocyclic systems.

Skraup Reaction: This classic quinoline (B57606) synthesis, when applied to 5-amino-3-methylisothiazole, yields isothiazolo[5,4-b]pyridines. The reaction involves the amine reacting with an α,β-unsaturated carbonyl compound (or its precursor) under acidic conditions. For example, using methyl vinyl ketone leads to 3,4-dimethylisothiazolo[5,4-b]pyridine. gre.ac.uk

Combes and Conrad-Limpach Type Reactions: Attempts to react 5-amino-3-methylisothiazole with β-dicarbonyl compounds like acetylacetone (B45752) (Combes reaction) or ethyl acetoacetate (B1235776) (Conrad-Limpach reaction) did not produce the expected fused pyridine (B92270) systems. gre.ac.uk The reaction with acetylacetone was tentatively reported to yield 5-acetyl-3,4-dimethylisothiazole, suggesting a different reaction pathway than simple cyclocondensation. gre.ac.uk

A summary of these cyclocondensation attempts is provided below:

| Reaction Type | Carbonyl Reagent | Conditions | Result | Reference |

| Skraup | Methyl vinyl ketone | H₂SO₄, oxidizing agent | 3,4-Dimethylisothiazolo[5,4-b]pyridine | gre.ac.uk |

| Skraup | Crotonaldehyde | Sulphomix | 3,6-Dimethylisothiazolo[5,4-b]pyridine | gre.ac.uk |

| Combes | Acetylacetone | Acidic | No fused pyridine; tentatively 5-acetyl-3,4-dimethylisothiazole | gre.ac.uk |

| Conrad-Limpach | Ethyl acetoacetate | Thermal/Acidic | No fused pyridine; complex mixture | gre.ac.uk |

The Role of 5-Amino-3-methylisothiazole Hydrochloride in Drug Discovery and Development

This compound, a key heterocyclic compound, has garnered significant attention in medicinal chemistry and the biological sciences. Its versatile structure serves as a foundational component in the synthesis of various therapeutic agents and has been investigated for its own bioactive properties. This article explores the specific applications of this compound, focusing on its antimicrobial activities and its crucial role as an intermediate in the creation of targeted therapies for diseases such as cancer.

Coordination Chemistry and Material Science Applications

Ligand Properties in Metal Complex Formation

Thiazoles are five-membered heteroaromatic rings containing both a sulfur and a nitrogen atom. nih.gov A key feature of these molecules is the presence of a soft base (sulfur atom) and a hard base (nitrogen atom), which allows them to coordinate with a variety of soft and hard metal centers. nih.gov As a derivative, 5-Amino-3-methylisothiazole possesses three potential coordination sites: the exocyclic amino nitrogen (N), the heterocyclic nitrogen (N), and the heterocyclic sulfur (S) atom. This polyfunctional nature allows it to act as a versatile ligand in the formation of metal complexes.

The synthesis of transition metal complexes with aminothiazole-derived ligands is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often under reflux. nih.govnih.gov For instance, a general method involves combining an ethanolic solution of the ligand with an ethanolic solution of the metal salt (e.g., chlorides, acetates, or sulfates) in a specific molar ratio, commonly 2:1 (ligand:metal). nih.govnih.gov The resulting metal complex often precipitates from the solution and can be isolated by filtration.

The characterization of these complexes relies on a suite of analytical techniques:

Elemental Analysis is used to determine the empirical formula and confirm the stoichiometry of the metal-ligand complex.

Spectroscopic Methods such as FT-IR, UV-Vis, and NMR spectroscopy are employed to elucidate the structure of the complexes and confirm the coordination of the ligand to the metal center. nih.govnih.gov

Magnetic Susceptibility Measurements help in determining the geometry of the complex (e.g., octahedral or tetrahedral) by providing information about the number of unpaired electrons. nih.gov

While these general methodologies are widely applied for aminothiazole-based ligands, specific studies detailing the synthesis and characterization of transition metal complexes derived exclusively from 5-Amino-3-methylisothiazole hydrochloride are not extensively documented in the available literature.

The way a ligand binds to a metal center is referred to as its coordination mode. For 5-Amino-3-methylisothiazole, several coordination modes are possible:

Monodentate: The ligand binds to the metal through a single donor atom, which could be the exocyclic amino nitrogen, the ring nitrogen, or the sulfur atom.

Bidentate: The ligand binds through two donor atoms simultaneously, forming a chelate ring. Potential bidentate coordination could involve the (N,N) atoms from the amino group and the ring, or the (N,S) atoms from the ring nitrogen and sulfur.

The preferential coordination site often depends on the nature of the metal ion, as described by Hard and Soft Acids and Bases (HSAB) theory. Hard metal ions (like Cr(III), Fe(III), Co(III)) tend to bind preferentially with hard donor atoms like nitrogen, while soft metal ions (like Pd(II), Pt(II), Hg(II)) favor coordination with soft donor atoms like sulfur. nih.gov Theoretical calculations and spectroscopic analyses are key to determining the precise coordination in a given complex. mdpi.comru.nl

Spectroscopic analysis provides crucial insights into the ligand's coordination to the metal ion. Upon complexation, characteristic shifts in the vibrational and electronic spectra are observed.

FT-IR Spectroscopy: The infrared spectrum of the free ligand shows characteristic absorption bands for functional groups like N-H (amino group) and C=N (thiazole ring). Coordination to a metal ion typically causes a shift in the position of these bands, confirming the involvement of these groups in bonding. For example, a shift in the N-H stretching vibration can indicate coordination through the amino group. jocpr.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of new absorption bands, often in the visible region, can be attributed to d-d electronic transitions of the metal ion, which are indicative of a specific coordination environment (e.g., octahedral or tetrahedral). nih.gov

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can show a downfield or upfield shift of the signals for protons and carbons near the coordination site, providing further evidence of complex formation. nih.gov

The table below summarizes typical spectroscopic data used in the characterization of aminothiazole-metal complexes, based on general findings for this class of compounds.

| Spectroscopic Technique | Analyzed Feature | Typical Observation Upon Complexation | Reference |

| FT-IR | N-H stretching vibration | Shift to lower or higher wavenumber | jocpr.com |

| C=N stretching vibration | Shift in frequency, indicating ring nitrogen involvement | nih.gov | |

| UV-Vis | Ligand-centered transitions (π → π*) | Shift in wavelength (bathochromic or hypsochromic) | nih.gov |

| d-d transitions | Appearance of new, weak absorption bands in the visible region | nih.gov | |

| ¹H NMR | Amino (N-H) proton signal | Shift and/or broadening of the signal | nih.gov |

| Ring proton signals | Chemical shift changes for protons adjacent to coordination sites | nih.gov |

Catalytic Applications of 5-Amino-3-methylisothiazole-Metal Complexes

Transition metal complexes are widely recognized for their catalytic activity in a vast array of organic transformations. Complexes with heterocyclic ligands are particularly valued for their stability and the ability to fine-tune their steric and electronic properties.

Palladium-catalyzed cross-coupling reactions are fundamental tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org The efficiency of these reactions often depends on the nature of the ligand coordinated to the palladium center. While metal complexes derived from various nitrogen- and sulfur-containing heterocyclic ligands have been explored as catalysts, there is currently a lack of specific research findings on the application of 5-Amino-3-methylisothiazole-metal complexes in cross-coupling reactions.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In catalysis, this often involves the development of highly efficient and recyclable catalysts, the use of environmentally benign solvents like water or ethanol (B145695), and the application of energy-efficient methods such as microwave or ultrasound irradiation. While green protocols have been developed for reactions involving other thiazole (B1198619) derivatives, specific studies exploring the use of 5-Amino-3-methylisothiazole-metal complexes within such "green chemistry" frameworks have not been reported in the available literature.

Advanced Material Development

The unique chemical structure of this compound, featuring a reactive amino group and a heterocyclic isothiazole (B42339) ring, has garnered interest in the field of advanced material development. Its potential extends to the creation of sophisticated sensor technologies and the synthesis of novel functional materials.

Integration into Sensor Technologies (e.g., Potentiometric Membrane Sensors)

A notable application of 5-Amino-3-methylisothiazole is in the development of potentiometric membrane sensors. Research has demonstrated its successful use as an ionophore in the fabrication of a poly(vinylchloride) (PVC) based membrane sensor for the selective determination of cobalt(II) ions.

In this sensor system, the 5-Amino-3-methylisothiazole molecule acts as a selective complexing agent for Co²⁺ ions. The membrane, composed of PVC, a plasticizer, and the ionophore, is positioned between a sample solution and an internal reference solution. The selective interaction between the ionophore and Co²⁺ ions at the membrane-sample interface generates a potential difference that is proportional to the concentration of cobalt ions in the sample. This potential is then measured against a reference electrode, allowing for the quantification of the analyte.

The performance of this potentiometric sensor has been evaluated based on several key parameters. While the full research data is not publicly available, the study highlights the sensor's good selectivity for Co(II) over other cations. The membrane was reported to be stable for an extended period.

Table 1: Characteristics of a Potentiometric Membrane Sensor Based on 5-Amino-3-methylisothiazole for Co²⁺ Determination

| Parameter | Description |

| Sensor Type | Potentiometric Ion-Selective Electrode |

| Analyte | Cobalt(II) ions (Co²⁺) |

| Ionophore | 5-Amino-3-methylisothiazole |

| Membrane Matrix | Poly(vinylchloride) (PVC) |

| Principle of Operation | Selective complexation of Co²⁺ by the ionophore at the membrane interface, generating a measurable potential difference. |

| Reported Selectivity | Good selectivity for Co(II) over other cations. |

Application in Functional Materials

The isothiazole ring is a significant building block for new materials with interesting electronic and biological properties. semanticscholar.orgmedwinpublishers.com While specific research on the direct incorporation of this compound into functional materials is limited, the broader class of isothiazole derivatives has been explored for various material science applications.

The presence of the amino group on the isothiazole ring in this compound provides a reactive site for polymerization or for grafting onto other polymer backbones. This could potentially lead to the development of novel polymers with tailored properties. For instance, the incorporation of the isothiazole moiety could enhance the thermal stability, conductivity, or optical properties of the resulting polymer.

Furthermore, isothiazole derivatives are known to act as ligands for metal complexes. semanticscholar.org This suggests that this compound could be utilized in the synthesis of coordination polymers or metal-organic frameworks (MOFs). Such materials are of great interest for applications in gas storage, catalysis, and sensing, owing to their high porosity and tunable structures. The specific electronic and structural contributions of the 5-Amino-3-methylisothiazole ligand could lead to the creation of functional materials with novel and desirable characteristics.

While the direct application of this compound in these areas is a subject for future research, the established chemistry of isothiazoles points towards a promising potential for this compound in the development of advanced functional materials.

Q & A

Q. What are the key steps for synthesizing 5-Amino-3-methylisothiazole hydrochloride in laboratory settings?

Methodological Answer: Synthesis typically involves cyclization reactions of thioamide precursors or condensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. Post-synthesis purification is critical due to potential ammonium chloride (~10% impurity) byproducts, requiring recrystallization from polar solvents like ethanol or methanol . Researchers should confirm purity via HPLC (95% minimum) and characterize intermediates using thin-layer chromatography (TLC) to monitor reaction progress .

Q. How should researchers safely handle and store this compound to maintain stability?

Methodological Answer:

- Handling: Use nitrile gloves (tested to EN 374 standards) and chemical goggles to prevent skin/eye contact. Work under fume hoods to avoid inhalation of dust particles, which may irritate respiratory tracts .

- Storage: Store in airtight containers at 15–25°C in a dry, well-ventilated area. Avoid proximity to oxidizers (e.g., peroxides) to prevent decomposition into hazardous gases like hydrogen chloride .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the isothiazole ring structure and methyl/amine substituents. The hydrochloride salt may require deuterated DMSO for solubility .

- Mass Spectrometry (MS): ESI-MS in positive ion mode can verify the molecular ion peak at m/z 150.63 (CHNS·HCl) .

- X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms the planar isothiazole ring, though suitable crystals may require slow evaporation from methanol .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multistep syntheses?

Methodological Answer:

- Temperature Control: Maintain reaction temperatures below 80°C during cyclization to minimize side reactions like over-oxidation .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to enhance ring-closure efficiency. Monitor reaction kinetics via in-situ IR spectroscopy to identify optimal catalyst loading .

- Workup Optimization: Use aqueous washes (pH 6–7) to remove unreacted precursors, followed by vacuum drying to isolate the hydrochloride salt with minimal hygroscopic degradation .

Q. What role does this compound play in the mutasynthesis of geldanamycin derivatives targeting Hsp90 inhibition?

Methodological Answer: The amino group on the isothiazole ring serves as a nucleophilic site for coupling with geldanamycin’s ansa macrolide backbone. Researchers employ regioselective alkylation or acylation reactions to generate derivatives with enhanced binding to Hsp90’s ATPase domain. Biological activity is validated via:

- Surface Plasmon Resonance (SPR): To measure binding affinity (K).

- Cell-Based Assays: Evaluate cytotoxicity in cancer cell lines (e.g., SKBR3) to correlate structural modifications with anti-proliferative effects .

Q. How can decomposition products of this compound be identified and mitigated during high-temperature reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。